molecular formula C13H9N3O2 B12966826 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

Cat. No.: B12966826
M. Wt: 239.23 g/mol
InChI Key: JIZBPHQDEGGJFL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a carboxylic acid group at the 3-position and a phenyl group at the 6-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds, followed by cyclization. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate pyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to further functionalization to introduce the carboxylic acid and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .

Medicine

In medicine, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid and phenyl groups allows for diverse functionalization and potential therapeutic applications .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

JIZBPHQDEGGJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2

Origin of Product

United States

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